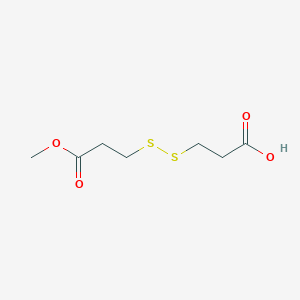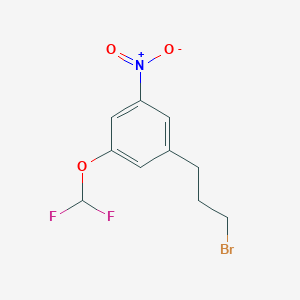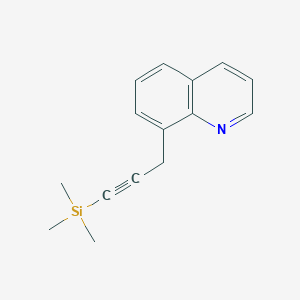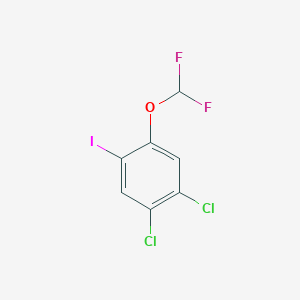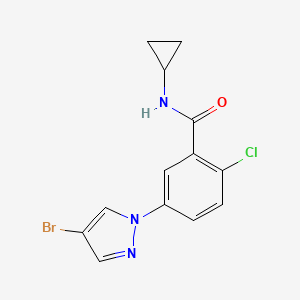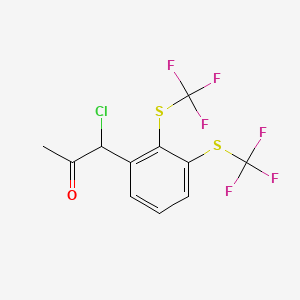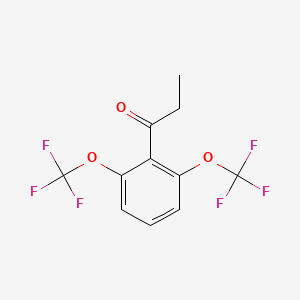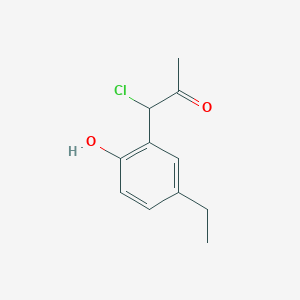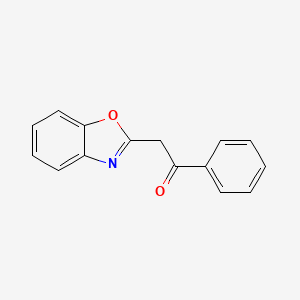
2-(1,3-Benzoxazol-2-yl)-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzoxazol-2-yl)-1-phenylethanone is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-yl)-1-phenylethanone typically involves the condensation of 2-aminophenol with benzaldehyde derivatives. One common method includes the use of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) under specific reaction conditions . The reaction is carried out in the presence of aqueous hydrogen peroxide and ethanol at around 50°C .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance yield and efficiency. Metal catalysts, nanocatalysts, and ionic liquid catalysts are frequently used to optimize the reaction conditions and improve the overall production process .
化学反応の分析
Types of Reactions
2-(1,3-Benzoxazol-2-yl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various electrophiles or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzoxazole ring .
科学的研究の応用
2-(1,3-Benzoxazol-2-yl)-1-phenylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the development of fluorescent probes for imaging and sensing applications.
Medicine: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of polymers, dyes, and other materials with specific optical properties.
作用機序
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)-1-phenylethanone
- 2-(1H-Benzimidazol-2-yl)-1-phenylethanone
- 2-(1,3-Benzoxazol-2-yl)-5-(N,N-diethylamino)phenol
Uniqueness
2-(1,3-Benzoxazol-2-yl)-1-phenylethanone stands out due to its unique combination of the benzoxazole ring and phenylethanone moiety, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes .
特性
分子式 |
C15H11NO2 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC名 |
2-(1,3-benzoxazol-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C15H11NO2/c17-13(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-14(12)18-15/h1-9H,10H2 |
InChIキー |
KUIQCYQBUYETLK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



